molecular formula C7H8O3 B2518839 rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylicacid CAS No. 2445750-30-9

rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylicacid

Cat. No.: B2518839
CAS No.: 2445750-30-9
M. Wt: 140.138
InChI Key: PEUDZHJQDDYQRJ-MHTLYPKNSA-N
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Description

rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid is a compound of interest in various fields of chemistry and biology. This compound features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of a carboxylic acid functional group and a ketone group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropyl ketones with diazo compounds under catalytic conditions. This method typically requires the use of a transition metal catalyst, such as rhodium or copper, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, and alcohols or amines for esterification or amidation reactions.

Major Products

The major products formed from these reactions include alcohols, esters, amides, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and other organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and influencing enzyme activity. The molecular targets and pathways involved vary based on the specific biological or chemical system being studied.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3s,5S)-5-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid
  • rac-(2R,3r,5R)-1,1-difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid

Uniqueness

rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a ketone and a carboxylic acid functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R,3R)-6-oxospiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-5-1-2-7(5)3-4(7)6(9)10/h4H,1-3H2,(H,9,10)/t4-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUDZHJQDDYQRJ-MHTLYPKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(C1=O)C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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